molecular formula C11H21FO2 B13326068 tert-Butyl 7-fluoroheptanoate

tert-Butyl 7-fluoroheptanoate

Cat. No.: B13326068
M. Wt: 204.28 g/mol
InChI Key: DWHRPTWLSMJTST-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoroheptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and a fluorine atom on the seventh carbon of the heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-fluoroheptanoate typically involves the esterification of 7-fluoroheptanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-fluoroheptanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: 7-fluoroheptanoic acid.

    Reduction: 7-fluoroheptanol.

    Substitution: Various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-fluoroheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoroheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The fluorine atom can influence the compound’s reactivity and interaction with biological molecules by altering the electronic properties of the molecule .

Comparison with Similar Compounds

  • tert-Butyl 7-chloroheptanoate
  • tert-Butyl 7-bromoheptanoate
  • tert-Butyl 7-iodoheptanoate

Comparison: tert-Butyl 7-fluoroheptanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity in certain chemical reactions. Additionally, the fluorine atom can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C11H21FO2

Molecular Weight

204.28 g/mol

IUPAC Name

tert-butyl 7-fluoroheptanoate

InChI

InChI=1S/C11H21FO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3

InChI Key

DWHRPTWLSMJTST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCF

Origin of Product

United States

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